molecular formula C8H16O2 B1599868 3-(Hydroxymethyl)heptan-2-one CAS No. 65405-68-7

3-(Hydroxymethyl)heptan-2-one

Cat. No. B1599868
CAS RN: 65405-68-7
M. Wt: 144.21 g/mol
InChI Key: MHOXVRWQBOAOAU-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-heptanone, also known as 3-octanon-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 3-(hydroxymethyl)-2-heptanone is considered to be a fatty alcohol lipid molecule. 3-(Hydroxymethyl)-2-heptanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-(Hydroxymethyl)-2-heptanone has been primarily detected in urine. Within the cell, 3-(hydroxymethyl)-2-heptanone is primarily located in the cytoplasm.

Scientific Research Applications

Synthesis and Polymerization

  • Polymerization Potential : 2,6-Dioxabicyclo[2.2.1]heptane, related to 3-(Hydroxymethyl)heptan-2-one, shows significant potential in polymerization, reacting readily with various cationic initiators to form moderate molecular weight polymers (Hall et al., 2007).

Chemical Synthesis and Derivatives

  • Derivative Synthesis : Several isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, derivatives of compounds related to 3-(Hydroxymethyl)heptan-2-one, were synthesized, indicating the compound's utility in creating complex molecular structures (Ogawa et al., 1980).
  • Cyclopentyl Carbocyclic Nucleosides : 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, a compound related to 3-(Hydroxymethyl)heptan-2-one, was used as an intermediate in synthesizing various cyclopentyl carbocyclic nucleosides (Dominguez & Cullis, 1999).

Molecular Structure and Dynamics

  • Atropisomerism Studies : Research on 2,2′-bis((1R,2R,4S)-2-hydroxy-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1,1′-biphenyl, a compound structurally related to 3-(Hydroxymethyl)heptan-2-one, revealed insights into atropisomerism, a type of stereoisomerism (Goldfuss & Rominger, 2000).

Enzymatic Applications and Biological Studies

  • Enzyme-Catalyzed Synthesis : 2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane, structurally related to 3-(Hydroxymethyl)heptan-2-one, was prepared using pig liver esterase-catalyzed hydrolysis, demonstrating the compound's relevance in enzymatic reactions (Naemura & Furutani, 1990).

Spectroscopic Analysis

  • Spectroscopic Studies : Hexachloro-bicycloheptenes and heptadienes with hydroxymethyl-substituents showed non-equivalence of methylene protons in NMR spectra, which is significant for understanding the molecular behavior of 3-(Hydroxymethyl)heptan-2-one and its derivatives (Singer et al., 1975).

properties

CAS RN

65405-68-7

Product Name

3-(Hydroxymethyl)heptan-2-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-(hydroxymethyl)heptan-2-one

InChI

InChI=1S/C8H16O2/c1-3-4-5-8(6-9)7(2)10/h8-9H,3-6H2,1-2H3

InChI Key

MHOXVRWQBOAOAU-UHFFFAOYSA-N

SMILES

CCCCC(CO)C(=O)C

Canonical SMILES

CCCCC(CO)C(=O)C

density

0.945-0.949

Other CAS RN

65405-68-7

physical_description

colourless liquid with powerful, herbaceous, fruity, mildly spicy odou

solubility

slightly soluble in water;  soluble in alcohol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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